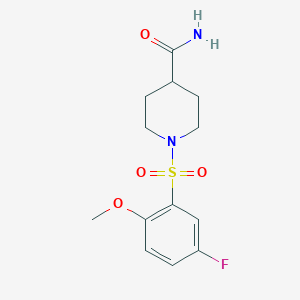

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJZEEWDNNKSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Reagents : Para-fluorophenol, liquid bromine, acetic acid.

Conditions : Stirring at room temperature for 1 hour.

Outcome : Bromination at the ortho position yields 3-bromo-4-fluorophenol.

Sulfonation

Reagents : Chlorosulfonic acid.

Conditions : Dropwise addition to brominated intermediate at <10°C, followed by stirring at 40°C for 4 hours.

Outcome : Sulfonation introduces the sulfonic acid group, forming 3-bromo-4-fluoro-5-sulfophenol.

Methyl Etherification

Reagents : Methyl trifluoromethanesulfonate, potassium carbonate, DMF.

Conditions : Reaction at 25°C for 2 hours.

Outcome : Methylation of the hydroxyl group produces 3-bromo-4-fluoro-5-methoxybenzenesulfonic acid.

Reductive Debromination

Reagents : Pd/C catalyst, hydrogen gas, potassium hydroxide.

Conditions : Hydrogenation at room temperature for 4 hours.

Outcome : Removal of the bromine atom yields 4-fluoro-5-methoxybenzenesulfonic acid.

Chlorination

Reagents : Thionyl chloride, catalytic DMF.

Conditions : Reflux in thionyl chloride for 4 hours.

Outcome : Conversion to 5-fluoro-2-methoxybenzenesulfonyl chloride.

Table 1 : Key Data for Sulfonyl Chloride Synthesis

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Bromination | 85% | 92% |

| Sulfonation | 78% | 89% |

| Chlorination | 90% | 95% |

Preparation of Piperidine-4-Carboxamide

The piperidine-4-carboxamide core is synthesized via two primary routes:

Carboxylic Acid Activation and Amidation

Method A :

-

Reagents : Piperidine-4-carboxylic acid, thionyl chloride, ammonium hydroxide.

-

Conditions :

-

Acid chloride formation: Reflux with thionyl chloride (2 hours).

-

Amidation: React with NH₄OH at 0°C, then room temperature (12 hours).

-

Method B :

-

Reagents : N-Boc-piperidine-4-carboxylic acid, EDC, DMAP, ammonium chloride.

-

Conditions :

-

Activation: EDC/DMAP in THF (1.5 hours).

-

Coupling: Stir with NH₄Cl (48 hours).

-

Deprotection: TFA in DCM (2 hours).

-

Table 2 : Comparison of Amidation Methods

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| A | 82% | 94% | 14 hours |

| B | 73% | 91% | 50 hours |

Sulfonylation to Form Final Product

The piperidine-4-carboxamide undergoes sulfonylation with 5-fluoro-2-methoxybenzenesulfonyl chloride:

Reaction Conditions

-

Reagents : Piperidine-4-carboxamide, sulfonyl chloride, triethylamine (TEA), DCM.

-

Procedure :

-

Dissolve piperidine-4-carboxamide in DCM.

-

Add TEA (2 eq) and sulfonyl chloride (1.1 eq) at 0°C.

-

Stir at room temperature for 6–8 hours.

-

-

Workup :

-

Wash with water, dry over Na₂SO₄, concentrate.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

-

Optimization Insights

Table 3 : Sulfonylation Performance

| Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | DCM | 89% |

| Base | TEA | 89% |

| Equivalents (Base) | 2.0 | 89% |

Characterization and Validation

Spectroscopic Data

Challenges and Solutions

-

Impurity Control :

-

Scale-Up :

Alternative Synthetic Routes

One-Pot Sulfonylation-Amidation

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorine atom in the methoxyphenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

2-Bromo-5-fluoro-2-methoxyacetophenone: This compound features a similar fluorinated methoxyphenyl moiety but differs in its functional groups and overall structure.

N-Cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: This compound shares the sulfonylpiperidinecarboxamide core but has a cyclopropyl substitution.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H18FNO3S

- Molecular Weight : 299.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and carboxamide groups are crucial for modulating the activity of these targets, which can lead to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide adenine dinucleotide precursor enzymes, such as NAMPT. This inhibition can disrupt metabolic pathways critical for cancer cell survival .

- Receptor Modulation : The interactions with specific receptors can lead to downstream effects that may influence cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Inhibition of NAMPT | 0.5 | Human cancer cell lines | |

| Cytotoxicity | 10 | V79 Chinese hamster lung cells | |

| Antiproliferative effects | 5 | Various cancer cell lines |

Case Studies and Research Findings

- Anticancer Activity : In a study investigating the efficacy of various sulfonyl-containing compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating potent activity . The compound's ability to inhibit NAMPT was linked to reduced NAD+ levels, leading to increased apoptosis in cancer cells.

- Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with NAMPT not only inhibited its enzymatic activity but also affected downstream signaling pathways involved in cell survival and proliferation. This suggests potential applications in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

- Safety Profile : Preliminary toxicity assessments indicated that while the compound exhibits potent biological activity, it also presents a favorable safety profile at therapeutic doses, making it a promising candidate for further development in clinical settings.

Q & A

Basic: What are the recommended synthetic pathways for 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

Sulfonylation : Reacting piperidine-4-carboxamide with 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.

Optimization strategies :

- Employ coupling agents like HOBt/DCC to enhance sulfonylation efficiency .

- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to reduce side reactions .

- Monitor reaction progress via TLC or LC-MS to identify kinetic bottlenecks .

Advanced: How can computational methods aid in predicting reaction mechanisms for sulfonylation steps in this compound’s synthesis?

Answer:

Quantum chemical calculations (e.g., DFT) can model transition states and identify energy barriers for sulfonylation. Key steps:

Reaction path search : Use software like Gaussian or ORCA to simulate nucleophilic attack of piperidine on the sulfonyl chloride .

Solvent effects : Apply continuum solvation models (e.g., SMD) to assess solvent polarity impacts on reaction kinetics .

Machine learning : Train models on existing sulfonylation datasets to predict optimal reaction conditions (e.g., temperature, stoichiometry) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

- ¹³C NMR : Confirm sulfonyl (δ ~110 ppm) and carboxamide (δ ~170 ppm) groups .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

- IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. Methodological solutions:

Standardize protocols : Use USP dissolution apparatus with controlled pH buffers (e.g., pH 1.2, 6.8) .

Polymorph screening : Perform X-ray crystallography to identify dominant crystalline forms .

Quantitative analysis : Use HPLC-UV to measure solubility limits across solvents (e.g., DMSO, water) .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

The sulfonamide-piperidine scaffold is associated with:

- Enzyme inhibition : Carbonic anhydrase or HDACs due to sulfonamide’s zinc-binding capacity .

- GPCR modulation : Fluorophenyl groups may target serotonin or dopamine receptors, as seen in related piperidine derivatives .

Validation steps : - Perform kinase profiling assays (e.g., Eurofins Panlabs) .

- Use molecular docking to prioritize targets (e.g., AutoDock Vina) .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

Variability may stem from cell-specific metabolism or assay conditions. Mitigation strategies:

Standardize assays : Use identical passage numbers, serum-free media, and ATP-based viability kits (e.g., CellTiter-Glo) .

Metabolomic profiling : Apply LC-MS to quantify intracellular compound levels and active metabolites .

Transcriptomic analysis : Correlate cytotoxicity with gene expression (e.g., RNA-seq of resistant vs. sensitive lines) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-term : Store at –20°C in airtight, light-protected vials with desiccant .

- Long-term : Use argon-purged amber glass vials at –80°C .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) with HPLC monitoring .

Advanced: How can ecological toxicity be assessed for this compound despite limited data?

Answer:

Use tiered risk assessment:

QSAR modeling : Predict acute toxicity (e.g., EC50 for Daphnia magna) using tools like TEST (EPA) .

Microcosm studies : Expose soil/water systems to trace concentrations and monitor biodegradation via GC-MS .

Read-across analysis : Compare with structurally similar sulfonamides (e.g., environmental half-life of sulfamethoxazole) .

Basic: What synthetic impurities are commonly observed, and how are they controlled?

Answer:

Typical impurities:

- Unreacted sulfonyl chloride : Detectable via chloride ion-selective electrode .

- Oxidation byproducts : Monitor for sulfone derivatives using LC-MS .

Control measures : - Implement in-process controls (IPC) like quenching with NaHCO₃ .

- Optimize reaction stoichiometry (1.2:1 sulfonyl chloride:piperidine) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy) .

Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bonding motifs .

In silico ADMET : Predict bioavailability and toxicity with SwissADME/ProTox-II .

Parallel synthesis : Generate 10–20 derivatives via automated liquid handlers for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.